3,4-dihydroquinolin-1(2H)-yl(tetrahydrofuran-2-yl)methanone
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Overview
Description
3,4-Dihydroquinolin-1(2H)-yl(tetrahydrofuran-2-yl)methanone is a complex organic compound that features both a quinoline and a tetrahydrofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Tetrahydrofuran Moiety: This can be synthesized from 1,4-butanediol through acid-catalyzed cyclization.
Coupling Reaction: The final step would involve coupling the quinoline and tetrahydrofuran moieties through a suitable linker, such as a methanone group, using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the methanone linker.
Substitution: Nucleophilic substitution reactions might occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
3,4-Dihydroquinolin-1(2H)-yl(tetrahydrofuran-2-yl)methanone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Tetrahydrofuran Derivatives: Such as tetrahydrofuran itself, used as a solvent and in the synthesis of polymers.
Uniqueness
The uniqueness of 3,4-dihydroquinolin-1(2H)-yl(tetrahydrofuran-2-yl)methanone lies in its combined structure, which may confer unique biological activities or chemical reactivity not seen in simpler compounds.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(oxolan-2-yl)methanone |
InChI |
InChI=1S/C14H17NO2/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,5,7,13H,3-4,6,8-10H2 |
InChI Key |
ZAEPPPXHXHKUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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